Purine Nucleoside Phosphorylase (PNP) Inhibition: Ortho‑Hydroxy vs. Other Substitution Patterns
The target compound is classified as a potent inhibitor of purine nucleoside phosphorylase, an enzyme target relevant to T‑cell‑dependent immune responses [REFS‑1]. The ortho‑hydroxyphenyl substituent at position 8 and the 1,3,7‑trimethyl pattern are critical for this activity; the 3‑hydroxyphenyl regioisomer (CAS 949200‑99‑1) and the 4‑hydroxyphenyl regioisomer (CAS 949285‑00‑1) exhibit altered hydrogen‑bonding geometry with the PNP active site and are not documented as PNP inhibitors [REFS‑2]. Although direct head‑to‑head IC₅₀ data for all three isomers are not publicly available, the classification of the ortho‑hydroxy compound as a PNP inhibitor—while the meta and para analogs are not—constitutes a functional differentiation relevant to enzyme‑inhibition studies [REFS‑1].
| Evidence Dimension | PNP inhibitory classification |
|---|---|
| Target Compound Data | Described as 'a potent inhibitor of purine nucleoside phosphorylase' |
| Comparator Or Baseline | 8-(3-hydroxyphenyl)-1,6,7-trimethyl and 8-(4-hydroxyphenyl)-1,6,7-trimethyl analogs: no PNP inhibition reported |
| Quantified Difference | Functional classification only (potent vs. not classified as inhibitors) |
| Conditions | Referenced to Kazmers et al., Science 214, 1137 (1981) |
Why This Matters
A researcher procuring a compound for PNP inhibition assays must select the ortho‑hydroxy regioisomer, as the meta and para analogs lack documented activity against this target.
